Comprehensive NMR Spectral Analysis of m-Cresyl Phenylacetate: A Technical Guide for Structural Elucidation
Comprehensive NMR Spectral Analysis of m-Cresyl Phenylacetate: A Technical Guide for Structural Elucidation
Executive Summary
m-Cresyl phenylacetate (CAS 122-27-0), systematically known as 3-methylphenyl 2-phenylacetate, is a highly valued ester utilized in advanced fragrance formulations and as an intermediate in pharmaceutical synthesis[1]. Structurally, it consists of a phenylacetic acid moiety esterified with m-cresol. For researchers and drug development professionals, verifying the structural integrity of this compound is critical, as trace impurities (such as unreacted m-cresol or phenylacetic acid) can drastically alter its physicochemical and olfactory properties.
This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of m-cresyl phenylacetate. Rather than merely listing chemical shifts, this guide deconstructs the physical causality behind the spectral data—explaining how magnetic anisotropy, electronegativity, and resonance dictate the observed spin systems.
Structural Framework & Spin Systems
As an application scientist, it is critical to recognize that NMR spectral elucidation is the physical manifestation of electron density. m-Cresyl phenylacetate contains two distinct aromatic spin systems separated by an ester linkage, which breaks conjugation and isolates their respective magnetic environments.
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The Phenylacetate Moiety: This region contains an isolated methylene (–CH 2 –) group flanked by a mono-substituted benzene ring and a carbonyl carbon. The methylene protons are highly deshielded due to the combined diamagnetic anisotropic effects of the adjacent carbonyl π -system and the phenyl ring. While simpler esters like methyl phenylacetate exhibit methylene protons around 3.6 ppm[2], the stronger electron-withdrawing inductive effect of the phenoxy group in m-cresyl phenylacetate pushes these protons further downfield.
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The m-Cresol Moiety: This region contains a 1,3-disubstituted benzene ring. The ester oxygen acts as a σ -electron acceptor but a powerful π -electron donor via resonance, while the methyl group is a weak σ -donor. This creates an asymmetric electron density distribution, resulting in four distinct chemical environments for the aromatic protons.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure a self-validating system, the NMR acquisition must follow strict parameters to guarantee high resolution and accurate integration. The synthesis and spectral validation of m-cresyl phenylacetate have been historically documented in advanced encapsulation patents, which rely heavily on robust analytical confirmation[3],[4].
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity m-cresyl phenylacetate in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Causality: CDCl 3 lacks exchangeable protons, preventing signal overlap, while TMS provides a reliable 0.00 ppm baseline.
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Instrument Calibration: Tune and match the probe on a 400 MHz (for 1 H) and 100 MHz (for 13 C) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 to prevent signal drift during acquisition.
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1 H NMR Acquisition:
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Pulse Sequence: Standard 1D proton (zg30).
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Spectral Width: 12 ppm (captures all aromatic and aliphatic signals without folding).
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Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1 ) of all protons, which is mandatory for mathematically accurate integration.
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Number of Scans (NS): 16 to 32.
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13 C NMR Acquisition:
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Pulse Sequence: Proton-decoupled 13 C (zgpg30) using WALTZ-16 decoupling.
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Relaxation Delay (D1): 2.0 seconds.
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Number of Scans (NS): 1024. Causality: Required due to the low natural abundance (~1.1%) and low gyromagnetic ratio of the 13 C isotope.
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Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio without sacrificing resolution.
Figure 1: Systematic workflow for NMR data acquisition and structural validation.
1 H NMR Spectral Data & Interpretation
The proton NMR spectrum of m-cresyl phenylacetate yields distinct signals that can be mapped directly to its molecular topology.
Quantitative Data Table ( 1 H NMR, 400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| Ar–CH 3 | 2.32 | s | 3H | - | Methyl group on m-cresol ring |
| –CH 2 – | 3.84 | s | 2H | - | Methylene group of phenylacetate |
| m-Cresol H-2 | 6.86 | br s | 1H | ~1.5 | Aromatic proton ortho to ester and methyl |
| m-Cresol H-6 | 6.89 | br d | 1H | 8.0 | Aromatic proton ortho to ester |
| m-Cresol H-4 | 7.03 | br d | 1H | 7.5 | Aromatic proton para to ester |
| m-Cresol H-5 | 7.23 | t | 1H | 7.8 | Aromatic proton meta to ester |
| Phenyl H-3',4',5' | 7.28 – 7.33 | m | 3H | - | Aromatic protons meta/para to CH 2 |
| Phenyl H-2',6' | 7.35 | m | 2H | - | Aromatic protons ortho to CH 2 |
Mechanistic Causality of 1 H Shifts
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The Methylene Singlet (3.84 ppm): The –CH 2 – group is an isolated spin system (no adjacent protons), hence it appears as a sharp singlet. Its downfield position is driven by the diamagnetic anisotropy of the adjacent carbonyl group and the phenyl ring.
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The m-Cresol Aromatic Protons: The ester oxygen donates electron density into the ortho and para positions via resonance, shielding H-2, H-4, and H-6. H-2 (6.86 ppm) appears as a broad singlet due to weak meta-coupling ( J ~ 1.5 Hz) with H-4 and H-6. H-5 (7.23 ppm) is meta to both the ester and the methyl group; because it experiences minimal resonance shielding from the oxygen lone pairs, it appears furthest downfield among the m-cresol protons as a distinct triplet.
13 C NMR Spectral Data & Interpretation
Carbon-13 NMR provides a complementary map of the molecular skeleton, particularly identifying quaternary carbons that are invisible in standard 1 H NMR.
Quantitative Data Table ( 13 C NMR, 100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| Ar–CH 3 | 21.3 | CH 3 | Methyl carbon on m-cresol ring |
| –CH 2 – | 41.5 | CH 2 | Methylene carbon of phenylacetate |
| m-Cresol C-6 | 118.4 | CH | Aromatic carbon ortho to ester |
| m-Cresol C-2 | 122.1 | CH | Aromatic carbon ortho to ester and methyl |
| m-Cresol C-4 | 126.5 | CH | Aromatic carbon para to ester |
| Phenyl C-4' | 127.2 | CH | Para carbon of phenylacetate |
| Phenyl C-3',5' | 128.6 | CH | Meta carbons of phenylacetate |
| m-Cresol C-5 | 129.2 | CH | Aromatic carbon meta to ester |
| Phenyl C-2',6' | 129.3 | CH | Ortho carbons of phenylacetate |
| Phenyl C-1' | 133.8 | Cq | Ipso carbon of phenylacetate |
| m-Cresol C-3 | 139.5 | Cq | Methyl-bound aromatic carbon |
| m-Cresol C-1 | 150.8 | Cq | Oxygen-bound aromatic carbon |
| C=O | 170.2 | Cq | Ester carbonyl carbon |
Mechanistic Causality of 13 C Shifts
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Carbonyl Carbon (170.2 ppm): The ester carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygens and its sp2 hybridization. It is slightly more shielded than a typical aliphatic ester (~173 ppm) because the phenoxy oxygen is involved in cross-conjugation with the m-cresol aromatic ring, reducing its ability to donate electron density into the carbonyl π∗ antibonding orbital.
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Oxygen-Bound Carbon (150.8 ppm): The C-1 of the m-cresol ring is heavily deshielded by the direct attachment to the electronegative ester oxygen.
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Methylene Carbon (41.5 ppm): In standard phenylacetic acid derivatives, the benzylic carbon reliably resonates near 41 ppm[2]. This serves as a highly reliable diagnostic peak for confirming the presence of the intact phenylacetate moiety during quality control workflows.
References
- Source: National Institutes of Health (nih.gov)
- Patent Application Publication: US 2013/0039962 A1 Source: Googleapis URL
- EP2741731B1 - Encapsulates Source: Google Patents URL
- meta-cresyl phenyl acetate, 122-27-0 Source: The Good Scents Company URL
